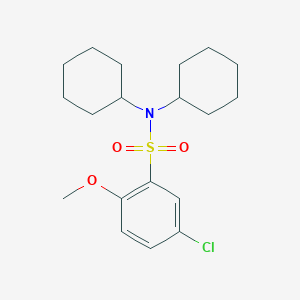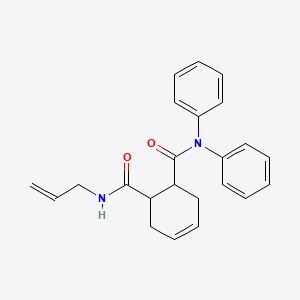
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as DMF-TEDA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMF-TEDA is a derivative of ethylenediamine and has been shown to exhibit a variety of biological activities, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and tumor growth. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to modulate the immune system, promoting an anti-inflammatory response.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation in animal models of arthritis and colitis. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it readily available for study. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have neuroprotective effects and may be a promising candidate for further study in this area. Another potential future direction is the investigation of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a treatment for viral infections, as it has been shown to exhibit anti-viral activity. Finally, the development of novel formulations of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide with improved solubility may allow for more effective administration in a variety of experimental settings.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with tetrahydro-2-furanmethanol to form a key intermediate. This intermediate is then reacted with ethylenediamine to produce N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIVEBXROGQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B4897832.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)


![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)